molecular formula C16H12N2 B073985 2,3-Diphenylpyrazine CAS No. 1588-89-2

2,3-Diphenylpyrazine

Cat. No. B073985
CAS RN: 1588-89-2
M. Wt: 232.28 g/mol
InChI Key: PTZIVVDMBCVSMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-diphenylpyrazine derivatives involves various strategies, including novel synthesis methods and cyclometallation reactions. For example, a novel synthesis route of 2,5-diphenylpyrazine, a structurally related compound, was reported by Luo et al. (2010), showcasing the compound's formation as a by-product in the synthesis of other complex molecules (Mei Luo et al., 2010). Additionally, Steel and Caygill (1990) explored the double cyclopalladation of diphenylpyrazines, providing insights into the cyclometallated products' molecular structure through NMR studies and X-ray diffraction analysis (P. Steel & G. Caygill, 1990).

Molecular Structure Analysis

The molecular structure of 2,3-diphenylpyrazine derivatives has been extensively analyzed using X-ray diffraction methods. Such studies reveal the lack of planarity between the two phenyl rings, indicating strong steric interactions that influence the compound's reactivity and properties (P. Steel & G. Caygill, 1990).

Chemical Reactions and Properties

Cyclometallation reactions involving 2,3-diphenylpyrazine highlight the compound's ability to form complex metal-organic frameworks. These frameworks have potential applications in catalysis and material science. The synthesis of rhenium complexes of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine showcases the compound's versatility in forming luminescent materials with potential applications in optical and electronic devices (Si-Hai Wu, H. Abruña, & Yu‐Wu Zhong, 2012).

Physical Properties Analysis

The physical properties of 2,3-diphenylpyrazine derivatives, such as their luminescence and thermal stability, are crucial for their application in materials science. Cristiano et al. (2007) reported on the optical and thermal properties of materials based on 2,3-dicyanopyrazine, demonstrating their potential in developing luminescent materials with specific fluorescence characteristics (Rodrigo Cristiano et al., 2007).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylpyrazine, including its reactivity in cyclopalladation reactions and its role in the synthesis of complex metal-organic structures, underline the compound's versatility. The synthesis and structural analysis of alkylzinc 3,5-diphenylpyrazolates by Komorski et al. (2016) further illustrate the compound's utility in forming structurally diverse metal-organic complexes with potential applications in catalysis and material science (Szymon Komorski et al., 2016).

Scientific Research Applications

  • Organometallic Chemistry

    2,3-Diphenylpyrazine has been used in the synthesis of cyclometallated compounds, particularly in the cyclopalladation process. This involves the characterisation of these compounds through NMR studies and X-ray diffraction studies, indicating its utility in the structural analysis of organometallic complexes (Steel & Caygill, 1990).

  • Pharmacological Applications

    A derivative of diphenylpyrazine, namely 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), is a potent agonist for the prostacyclin receptor. It has potential applications in treating various vascular diseases, including pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).

  • Materials Science

    In the realm of materials science, 2,3-Diphenylpyrazine has been used as a monomer for the synthesis of heteroaromatic polymers and materials for liquid crystals and electroluminescent devices. This demonstrates its potential in the field of advanced material development (Venkateshwarlu & Murthy, 1998).

  • Corrosion Inhibition

    This compound has also shown efficacy as a corrosion inhibitor for mild steel in acidic mediums. The inhibitors, including 2,3-diphenylpyrazine, act by adsorbing on the mild steel surface, thus blocking reactive sites against acid attack (Saranya et al., 2016).

  • Luminescent Properties

    Research on luminescent dinuclear platinum(II) complexes incorporating diphenylpyrazine-based ligands suggests potential applications in the development of efficient red phosphors, relevant in fields like optoelectronics (Culham et al., 2013).

Safety And Hazards

The safety data sheet for 2,3-Diphenylpyrazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,3-Diphenylpyrazine are not mentioned in the search results, one paper discusses the future directions of catalytic chemistry, which could potentially involve pyrazine derivatives .

properties

IUPAC Name

2,3-diphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZIVVDMBCVSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288102
Record name 2,3-Diphenylpyrazine
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Diphenylpyrazine

CAS RN

1588-89-2
Record name 2,3-Diphenylpyrazine
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Record name 2,3-Diphenylpyrazine
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Record name 2,3-DIPHENYLPYRAZINE
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Record name 2,3-Diphenylpyrazine
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Synthesis routes and methods I

Procedure details

Next, 18.3 g (78.2 mmol) of 2,3-diphenyl-5,6-dihydropyrazine and 4.4 g of potassium hydroxide are added to 200 mL of dissolved glycerin, and stirring with heating is performed at 190° C. for 20 minutes. After cooling, extraction with ether is performed several times, the ether is removed, and purification by column chromatography is performed with the use of an ethyl acetate/hexane solvent. By removing the ethyl acetate/hexane solvent, a ligand Hdppr (2,3-diphenylpyrazine) is obtained (apricot-orange powder, yield: 22%). The reactions in the step 1 are shown by a formula (107).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bis-phenyl pyrazine was prepared by heating at 130° C. for 12 hrs a suspension of benzoin (Aldrich, 1.25 g) and 1,2 dianilinoethane (Aldrich, 2.13 g) in xylene (20 ml). The mixture was cooled to room temperature and was purified by column chromatography (silicagel, hexane:ethyl acetate, 95:5) to give 2.2 grams of pure bis-phenyl pyrazine as pale yellow solid. NMR: (CDCl3) 7.2-6.8 (20H, m) and 3.6 (4H, s).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
Y Kitano, T Ashida, A Ohta, T Watanabe… - … Section C: Crystal …, 1983 - scripts.iucr.org
Mr= 232.28, monoclinic, C2/c, a= 25.849 (4), b= 10.277 (4), c= 19.011 (3) A, fl= 97.51 (1), V= 5007.0 As, Dx= 1.233 Mg m-3, Z= 16, F (000)= 1952, p (Cu Ka)= 0.58 mm-k The final R was …
Number of citations: 4 scripts.iucr.org
J Armand, C Bois, M Philoche-Levisalles… - Canadian Journal of …, 1982 - cdnsciencepub.com
It is shown by X-ray crystallography that the 1,4-dihydropyrazine skeleton of 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine 2 has a boat shape. The C(2)–C(3) and C(5)–C(6) double …
Number of citations: 11 cdnsciencepub.com
K Zhang, K Hu, Q Li, M Li, K Gao, K Yang… - Journal of Medicinal …, 2023 - ACS Publications
F-box protein S-phase kinase-associated protein 2 (Skp2) is a component of cullin-RING ligases, which is responsible for recruiting and ubiquitinating substrates and subsequently …
Number of citations: 3 pubs.acs.org
OA Farus, KP Balashev - Russian Journal of General Chemistry, 2007 - Springer
A comparative study of complexes [Pd(dphpz)(N∧N)]PF 6 [dphpz − is the deprotonated form of 2,3-diphenylpyrazine; (N∧N) is ethylenediamine (En), 2,2′-bipyridine (bpy), o-…
Number of citations: 4 link.springer.com
A Ohta, M Inoue, J Yamada, Y Yamada… - Journal of …, 1984 - Wiley Online Library
Jan-Feb 1984 Reaction of 2,3-Diphenylpyrazine 1-Oxides with Acetic Anhydride Page 1 Jan-Feb 1984 Reaction of 2,3-Diphenylpyrazine 1-Oxides with Acetic Anhydride Akihiro Ohta*, Masami …
Number of citations: 4 onlinelibrary.wiley.com
LH Amundsen - Journal of Chemical Education, 1939 - ACS Publications
Directions.—Mix 15 g. of diacetylethylenediamine with 2.5 g. of powdered magnesium. Place the mixture in a 50-cc. distilling flask that is arranged for heating on a small sand bath. The …
Number of citations: 2 pubs.acs.org
P England, RH McDougall - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
2,3-Dihydro-5,6-diphenylpyrazine reacts with alcoholic alkali to form 2,3-diphenylpyrazine and 5,5′,6,6′-tetraphenyl-2,2′-bipyrazinyl, not 2,3,6,7-tetraphenyl-1,4,5,8-tetra-…
Number of citations: 6 pubs.rsc.org
A Ohta, S Masano, S Iwakura, A Tamura… - Journal of …, 1982 - Wiley Online Library
The reactions of 2,3‐dimethyl‐ (4), 2,3‐diphenyl‐ (6), and 2‐methyl‐3‐phenyl‐pyrazine monoxides (8 and 9) with phosphoryl chloride and acetic anhydride resulted in giving …
Number of citations: 42 onlinelibrary.wiley.com
PJ Steel, GB Caygill - Journal of Organometallic Chemistry, 1990 - Elsevier
2,3-Diphenylpyrazine and four structurally related ligands have each been singly and doubly cyclopalladated and the products characterised by 1 H and 13 C NMR studies of their …
Number of citations: 92 www.sciencedirect.com
N Schultheiss, DR Powell, E Bosch - Inorganic chemistry, 2003 - ACS Publications
The synthesis and characterization of three one-dimensional coordination polymers formed on self-assembly of 2,3-diarylpyrazines with silver(I) salts are presented. A linear double-…
Number of citations: 48 pubs.acs.org

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